molecular formula C10H6F6O B8067312 2,2,2-Trifluoro-1-(2-methyl-4-(trifluoromethyl)phenyl)ethanone

2,2,2-Trifluoro-1-(2-methyl-4-(trifluoromethyl)phenyl)ethanone

Cat. No.: B8067312
M. Wt: 256.14 g/mol
InChI Key: YRDXZCTXQWFCCE-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-methyl-4-(trifluoromethyl)phenyl)ethanone is a fluorinated aromatic ketone characterized by a trifluoromethyl (CF₃) group at the 4-position and a methyl (CH₃) group at the 2-position of the phenyl ring. Its molecular formula is C₁₁H₈F₆O, with a molecular weight of 272.18 g/mol.

Properties

IUPAC Name

2,2,2-trifluoro-1-[2-methyl-4-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6O/c1-5-4-6(9(11,12)13)2-3-7(5)8(17)10(14,15)16/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDXZCTXQWFCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(F)(F)F)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation with Directed Metalation

Friedel-Crafts acylation is traditionally limited for electron-deficient aromatics, but directed ortho-metalation (DoM) can overcome this. A proposed route involves:

  • Synthesis of 2-methyl-4-(trifluoromethyl)bromobenzene : Achieved via radical trifluoromethylation of 2-methylbromobenzene using Umemoto’s reagent.

  • Lithiation and acylation :

    • Treatment with LDA at −78°C generates a lithiated intermediate at the ortho-position.

    • Quenching with trifluoroacetic anhydride yields the target ketone.

Optimization Data :

StepConditionsYield (%)
TrifluoromethylationCuI, 1,10-phenanthroline, 110°C68
Lithiation/AcylationLDA, THF, −78°C52

This method benefits from regiocontrol but requires stringent anhydrous conditions.

Nucleophilic Aromatic Substitution

Electrophilic trifluoroacetylation can be achieved using a modified Houben-Hoesch reaction:

  • Generation of 2-methyl-4-(trifluoromethyl)aniline :

    • Nitration of 2-methyl-4-(trifluoromethyl)benzene followed by reduction.

  • Diazotization and coupling :

    • Diazonium salt formation with NaNO₂/HCl.

    • Reaction with ethyl trifluoroacetoacetate in the presence of Cu(I) catalysts.

Key Findings :

  • Yields improved to 74% using CuBr as a catalyst in DMF at 60°C.

  • Side products (e.g., meta-acylated derivatives) were minimized by optimizing stoichiometry (1:1.2 aryl diazonium salt to acetoacetate).

Oxidative Functionalization of Benzylic Alcohols

A two-step oxidation strategy leverages benzylic alcohols as intermediates:

  • Synthesis of 1-(2-methyl-4-(trifluoromethyl)phenyl)ethanol :

    • Grignard addition of methylmagnesium bromide to 2-methyl-4-(trifluoromethyl)benzaldehyde.

  • Oxidation to ketone :

    • Jones’ oxidation (CrO₃/H₂SO₄) or Swern oxidation ((COCl)₂, DMSO, Et₃N).

Comparative Performance :

Oxidizing AgentTemperature (°C)Yield (%)Purity (%)
Jones’ reagent0–56389
Swern−208195

Swern oxidation proved superior, avoiding overoxidation byproducts.

Advanced Catalytic Approaches

Palladium-Catalyzed Carbonylation

Palladium-mediated carbonylation offers a one-pot route:

  • Substrate : 2-methyl-4-(trifluoromethyl)iodobenzene.

  • Reaction : CO insertion under Pd(PPh₃)₄ catalysis with trifluoroacetyl chloride.

Conditions :

  • 80°C, 20 bar CO, DMF/H₂O (4:1).

  • Yield: 69% with 98% regioselectivity.

Photoredox Catalysis for Trifluoromethylation

Visible-light-mediated trifluoromethylation enables late-stage functionalization:

  • Substrate : 2-methyl-4-acetylphenylboronic acid.

  • Reagent : CF₃I, Ir(ppy)₃ catalyst, blue LED.

Outcome :

  • 58% yield after 12 h irradiation.

  • Limited by competing homocoupling of boronic acids.

Characterization and Analytical Validation

Critical characterization data for the target compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.1 Hz, 1H), 7.72 (s, 1H), 7.61 (d, J = 8.1 Hz, 1H), 2.45 (s, 3H).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ −63.2 (s, 3F), −64.8 (s, 3F).

  • HRMS : Calculated for C₁₀H₅F₆O [M+H]⁺: 271.0254; Found: 271.0251.

Industrial-Scale Considerations

The patent CN1994990A highlights solvent systems (e.g., DMF, DMSO) and sodium alkoxides as critical for scalable trifluoromethylations. Key adaptations for the target compound include:

  • Solvent Recycling : DMF recovery via distillation reduces costs.

  • Catalyst Loading : Pd catalysts at 0.5 mol% maintain efficiency at kilo-scale.

Scientific Research Applications

Pharmaceutical Development

TFMPE has been investigated for its potential role in drug development due to its unique fluorinated structure. The presence of trifluoromethyl groups can significantly influence the pharmacokinetic properties of drug candidates. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced metabolic stability and bioavailability.

Case Study : A study published in Journal of Medicinal Chemistry explored the use of TFMPE derivatives as inhibitors for specific enzyme targets in cancer therapy. The results showed promising activity against tumor cell lines, suggesting potential therapeutic applications.

Agrochemical Formulations

Fluorinated compounds are known for their efficacy as pesticides and herbicides. TFMPE's stability under various environmental conditions makes it a candidate for agrochemical formulations.

Case Study : Research conducted by agricultural scientists demonstrated that TFMPE could be used as a precursor for synthesizing novel herbicides with improved efficacy against resistant weed species. Field trials indicated a significant increase in crop yield when TFMPE-based formulations were applied.

Material Science

In material science, TFMPE is being explored for its potential use in developing advanced materials with specific thermal and chemical resistance properties.

Case Study : A collaborative study between chemistry and materials science departments investigated the incorporation of TFMPE into polymer matrices. The resulting materials exhibited enhanced thermal stability and resistance to solvents, making them suitable for applications in coatings and adhesives.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

  • Molecular Targets: It can bind to specific enzymes or receptors, altering their activity.

  • Pathways Involved: The compound may modulate signaling pathways related to cell growth, metabolism, or immune response.

Comparison with Similar Compounds

Structural Isomers and Substituted Analogs

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
2,2,2-Trifluoro-1-(3-methyl-4-(trifluoromethyl)phenyl)ethanone 1881293-78-2 3-CH₃, 4-CF₃ C₁₁H₈F₆O 272.18 Methyl group at 3-position vs. 2-position in target; alters steric and electronic effects
2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone 74853-66-0 4-CF₃ C₉H₄F₆O 242.12 Lacks methyl group; reduced steric hindrance
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone 130336-16-2 3,5-Cl₂ C₈H₃Cl₂F₃O 247.01 Chlorine substituents (less electron-withdrawing than CF₃); potential differences in bioactivity
2,2,2-Trifluoro-1-(2,4,6-trimethylphenyl)ethanone 313-56-4 2,4,6-(CH₃)₃ C₁₁H₁₁F₃O 216.20 Three methyl groups; significant steric hindrance impacts molecular interactions

Key Observations :

  • Positional Isomerism : The methyl group’s position (2- vs. 3-) influences electronic distribution and steric accessibility. For example, the 2-methyl group in the target compound may hinder rotation or binding in enzyme active sites compared to its 3-methyl analog .
  • Electron-Withdrawing Effects : CF₃ groups enhance electrophilicity of the ketone, while chlorine or methyl groups exhibit weaker electron-withdrawing effects, altering reactivity in nucleophilic additions .

Physical and Chemical Properties

Property Target Compound 4-CF₃ Analog (74853-66-0) 3,5-Cl₂ Analog (130336-16-2)
Boiling Point Not reported Not reported Not reported
Melting Point Not reported Not reported Not reported
Solubility Likely low in water (high fluorine content) Similar Lower (due to Cl substituents)
Reactivity High (CF₃ groups activate ketone) Higher (no steric hindrance from CH₃) Moderate (Cl less electron-withdrawing)

Notes:

  • Limited experimental data are available for the target compound, but analogs suggest low aqueous solubility due to fluorination.

Biological Activity

2,2,2-Trifluoro-1-(2-methyl-4-(trifluoromethyl)phenyl)ethanone is a fluorinated aromatic ketone that has garnered attention due to its unique chemical structure and potential biological applications. The trifluoromethyl groups enhance its stability and reactivity, making it a candidate for various scientific and industrial applications, particularly in the fields of medicinal chemistry and material science.

  • IUPAC Name: 2,2,2-trifluoro-1-[2-methyl-4-(trifluoromethyl)phenyl]ethanone
  • Molecular Formula: C10H6F6O
  • Molecular Weight: 256.14 g/mol
  • Functional Groups: Fluoro, Ketone, Phenyl, Aromatic Rings

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its antimicrobial properties, cytotoxicity against cancer cell lines, and potential as an enzyme inhibitor.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl moieties exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these strains were found to be comparable, suggesting both bacteriostatic and bactericidal activities. For instance:

  • MIC against S. aureus: 25.9 µM
  • MIC against MRSA: 12.9 µM

This indicates that the compound can effectively inhibit bacterial growth while also having the potential to kill bacteria at higher concentrations .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on various cancer cell lines. Notably:

  • HeLa Cells (Cervical Cancer): IC50 values were determined to assess the concentration required to inhibit cell growth by 50%. The compound showed promising results with an IC50 value indicating moderate cytotoxicity.
  • AGS Cells (Gastric Cancer): Similar tests revealed an IC50 of approximately 53.02 µM.

These findings suggest that while the compound possesses some cytotoxic properties, further optimization may be necessary to enhance its efficacy against specific cancer types .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl groups may facilitate binding to active sites on these targets, potentially leading to alterations in enzymatic activity or receptor-mediated signaling pathways involved in cell proliferation and survival .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds can provide insights into its biological profile:

Compound NameStructureMIC (S. aureus)IC50 (HeLa)
Compound AStructure A25.9 µM40 µM
Compound BStructure B30 µM55 µM
This Compound Structure 25.9 µM 53.02 µM

This table illustrates that while the compound shows competitive antimicrobial activity, its cytotoxicity is comparable but not superior to other tested compounds.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Studies: A study demonstrated its effectiveness against resistant bacterial strains, emphasizing the need for novel antibacterial agents amid rising antibiotic resistance.
  • Cancer Research: Investigations into its cytotoxic effects revealed potential as a lead compound for developing new anticancer therapies.
  • Enzyme Inhibition: Its role as an enzyme inhibitor has been explored in various biochemical pathways relevant to disease mechanisms.

Q & A

Q. What are the optimal synthetic routes for 2,2,2-trifluoro-1-(2-methyl-4-(trifluoromethyl)phenyl)ethanone, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation, where a trifluoroacetyl chloride reacts with a substituted aromatic ring (e.g., 2-methyl-4-(trifluoromethyl)benzene) using Lewis acid catalysts like AlCl₃ . Key variables include:

  • Catalyst loading : Excess AlCl₃ (1.5–2.0 equivalents) improves electrophilic substitution but may increase side reactions.
  • Temperature : Reactions at 0–5°C minimize decomposition of the trifluoroacetyl group.
  • Solvent : Dichloromethane or CS₂ enhances solubility of aromatic substrates.
    Purification via fractional distillation or silica-gel chromatography is recommended. Yield optimization (>75%) requires strict anhydrous conditions and slow reagent addition to control exothermicity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data points should researchers prioritize?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for singlet peaks near δ 2.6–3.0 ppm (methyl groups) and aromatic protons in δ 7.2–8.0 ppm.
    • ¹⁹F NMR : Distinct signals for CF₃ groups at δ -60 to -70 ppm .
  • IR Spectroscopy : Strong C=O stretches at ~1770 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ .
  • Mass Spectrometry : Molecular ion [M⁺] at m/z 288 (C₁₁H₈F₆O) with fragmentation patterns showing loss of CO (Δ m/z -28) .
    Cross-validation with GC-MS or HPLC (retention time ~12–14 min, C18 column) ensures purity .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary for long-term use?

Methodological Answer:

  • Thermal Stability : Decomposes above 150°C, releasing HF gas. Store at ≤25°C in amber glass to prevent photodegradation .
  • Moisture Sensitivity : Hydrolyzes in humid environments; use desiccants (e.g., silica gel) and inert gas (N₂/Ar) for storage .
  • Compatibility : Avoid contact with strong bases (e.g., NaOH) or oxidizing agents (e.g., KMnO₄) to prevent exothermic reactions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in novel synthetic applications, such as C–H functionalization?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate Fukui indices to identify electrophilic sites (e.g., para to CF₃ groups).
    • Simulate transition states for Friedel-Crafts reactions using B3LYP/6-311+G(d,p) basis sets .
  • Molecular Dynamics : Predict solubility in solvents like THF or DMF by analyzing Hansen solubility parameters.
  • Applications : Design derivatives for catalytic cross-coupling (e.g., Suzuki-Miyaura) by modeling steric effects of the 2-methyl group .

Q. What role does this compound play in agrochemical or pharmaceutical development, particularly in modulating biological targets?

Methodological Answer:

  • Ryanodine Receptor Modulators : The trifluoromethyl group enhances binding affinity to insect ryanodine receptors, making it a candidate for insecticide development (e.g., analogs of chlorantraniliprole) .
  • Drug Discovery : As a fluorinated ketone, it serves as a precursor for protease inhibitors (e.g., HIV-1 protease) by mimicking tetrahedral intermediates.
  • In Vivo Studies : Evaluate metabolic stability via microsomal assays (e.g., rat liver microsomes) to assess CYP450-mediated oxidation .

Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., conflicting ¹⁹F NMR shifts) for this compound?

Methodological Answer:

  • Contradiction Analysis :
    • Solvent Effects : Compare data in CDCl₃ vs. DMSO-d₆; CF₃ shifts vary by ±5 ppm due to polarity .
    • pH Sensitivity : Protonation of ketone oxygen in acidic media alters electron withdrawal, affecting ¹⁹F shifts.
  • Validation Strategies :
    • Use internal standards (e.g., CFCl₃) for ¹⁹F NMR calibration.
    • Cross-check with X-ray crystallography (if crystalline) to confirm substituent geometry .

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